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Compound of Interest

Compound Name: Delocamten

Cat. No.: B15607578 Get Quote

A note on Delocamten: As of late 2025, detailed quantitative results and experimental

protocols from clinical trials of Delocamten (also known as MYK-224 and BMS-986435) are

not yet publicly available. Delocamten is a next-generation cardiac myosin inhibitor currently in

Phase 2 clinical trials. To provide a relevant and useful guide for researchers, this document

will focus on two well-documented drugs in the same class with the same mechanism of action:

Mavacamten and Aficamten. The experimental data and protocols from these studies can serve

as a valuable reference for understanding the expected outcomes and methodologies for this

class of drugs.

Mechanism of Action: Cardiac Myosin Inhibition
Cardiac myosin inhibitors are a class of drugs that target the underlying cause of hypertrophic

cardiomyopathy (HCM), a condition characterized by the thickening of the heart muscle and

hypercontractility.[1][2] These drugs act as allosteric and reversible inhibitors of cardiac myosin.

[3][4]

In a healthy heart, the interaction between myosin and actin filaments generates the force for

muscle contraction. In HCM, genetic mutations often lead to an excessive number of myosin-

actin cross-bridges, resulting in hypercontractility, impaired relaxation, and increased energy

consumption by the heart muscle.[1][4]

Cardiac myosin inhibitors modulate the number of active myosin heads available to bind to

actin.[4] They stabilize the myosin heads in an energy-sparing, "super-relaxed" state, which

reduces the number of myosin-actin cross-bridges that can form.[3][5] This targeted inhibition
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of the cardiac myosin ATPase activity decreases the excessive contractility of the heart muscle,

allowing it to relax more efficiently.[1][6] The intended therapeutic effects include a reduction in

the obstruction of the left ventricular outflow tract (LVOT), improved cardiac filling pressures,

and alleviation of symptoms associated with HCM.[4]

Below is a diagram illustrating the signaling pathway of cardiac myosin inhibition.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://synapse.patsnap.com/article/what-is-the-mechanism-of-mavacamten
https://pmc.ncbi.nlm.nih.gov/articles/PMC9872784/
https://www.camzyoshcp.com/mechanism-of-action
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15607578?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sarcomere

Drug Action

Myosin

Myosin-Actin
Cross-Bridge Formation

Binds to

Actin

Binds to

Hypercontractility &
LVOT Obstruction

Delocamten
(Cardiac Myosin Inhibitor)

Inhibition of
Myosin ATPase

Reduces availability of
myosin heads

Click to download full resolution via product page

Mechanism of Cardiac Myosin Inhibition

Comparative Data from Published Studies

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/product/b15607578?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15607578?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following tables summarize key quantitative data from published clinical trials of

Mavacamten and Aficamten.

Table 1: Mavacamten Efficacy Data (EXPLORER-HCM
Trial)

Parameter
Mavacamten
Group

Placebo Group p-value Citation

Primary Endpoint

≥1.5 mL/kg/min

increase in pVO₂

with ≥1 NYHA

class

improvement OR

≥3.0 mL/kg/min

increase in pVO₂

with no

worsening of

NYHA class at

30 weeks

37% 17% 0.0005 [7]

Secondary

Endpoints

Change in post-

exercise LVOT

gradient from

baseline to week

30

-47 mm Hg -10 mm Hg <0.0001 [7]

Change in pVO₂

from baseline to

week 30

1.4 mL/kg/min -0.1 mL/kg/min 0.0006 [7]

Biomarkers

Reduction in NT-

proBNP

80% greater

reduction than

placebo

- - [6][8]
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Table 2: Mavacamten Long-Term Efficacy Data
(PIONEER-OLE Study)

Parameter (at Week 180) Change from Baseline Citation

Resting LVOT Gradient -50 mm Hg (SD 55) [9]

Valsalva LVOT Gradient -70 mm Hg (SD 41) [9]

Serum NT-proBNP Levels

(median change)
-498 ng/L [9]

Kansas City Cardiomyopathy

Questionnaire-Overall

Summary Score (mean

change)

+17 (SD 16) [9]

Table 3: Aficamten Pharmacokinetics in Healthy Chinese
Participants (Phase 1 Study)

Dose Cmax (ng/mL)
AUC0-inf
(ng·h/mL)

t1/2 (h) Citation

Single Ascending

Dose (SAD)

10 mg 283.4 (38.8) 5061 (1264) 75.2 (17.7) [10][11]

20 mg 553.8 (119.2) 10560 (2267) 84.9 (13.5) [10][11]

Multiple Dose

(MD) - Day 14

5 mg 230.1 (41.4) 4330 (807) 82.5 (14.2) [10][11]

Values are presented as mean (standard deviation).

Experimental Protocols
Detailed methodologies for the key clinical trials are provided below.
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Mavacamten: EXPLORER-HCM Phase 3 Trial
Study Design: A multicenter, phase 3, randomized, double-blind, placebo-controlled trial.[12]

[13][14]

Participants: 251 adult patients with symptomatic (NYHA Class II or III) obstructive HCM, a

left ventricular outflow tract (LVOT) peak gradient of ≥50 mmHg, and a left ventricular

ejection fraction (LVEF) of ≥55%.[7][8]

Intervention: Patients were randomized 1:1 to receive either Mavacamten (starting at 5 mg

once daily) or a matching placebo for 30 weeks.[8][14]

Assessments: Patient status was assessed every 2-4 weeks and included echocardiograms,

electrocardiograms, and blood collection for laboratory tests and Mavacamten plasma

concentration.[14]

Primary Endpoint: A composite functional endpoint at week 30 defined as either (1) an

increase in peak oxygen consumption (pVO₂) of ≥1.5 mL/kg/min and a reduction of at least

one NYHA class, or (2) an improvement of ≥3.0 mL/kg/min in pVO₂ with no worsening of

NYHA class.[13][14]

Secondary Endpoints: Changes in post-exercise LVOT gradient, pVO₂, NYHA class, and

patient-reported outcomes assessed by the Kansas City Cardiomyopathy Questionnaire and

a novel HCM-specific instrument.[13]
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EXPLORER-HCM Trial Workflow

Mavacamten: PIONEER-OLE (Open-Label Extension)
Study

Study Design: An open-label, long-term extension study.[9][15][16]
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Participants: Patients who had previously completed the PIONEER-HCM phase 2 study.[9]

[15]

Intervention: All patients received oral Mavacamten, starting at a dose of 5 mg once daily,

with individualized dose titration at week 6.[9][15]

Assessments: Evaluations included serial monitoring of safety, echocardiography, Kansas

City Cardiomyopathy Questionnaire–Overall Summary Score, and serum NT-proBNP levels.

[9][15]

Objectives: The primary objective was to assess the long-term safety and tolerability of

Mavacamten. Secondary objectives included assessing long-term effectiveness on

symptoms, LVOT gradients, cardiovascular biomarkers, and echocardiographic measures.

[15]

Aficamten: Phase 1 Study in Healthy Chinese
Participants

Study Design: A double-blind, randomized, placebo-controlled, phase 1 study with single

ascending dose (SAD) and multiple-dose (MD) cohorts.[10][11]

Participants: 28 healthy male and female Chinese participants.[10][11]

Intervention:

SAD cohort: 16 participants were randomized to receive a single oral dose of Aficamten

(10 mg or 20 mg) or a placebo.[10][11]

MD cohort: 12 participants were randomized to receive multiple doses of Aficamten (5 mg)

or a placebo once daily for 14 days.[10][11]

Assessments: Safety was monitored throughout the study with electrocardiograms,

echocardiograms, clinical laboratory tests, and reporting of adverse events. Pharmacokinetic

profiles of Aficamten and its metabolites were also evaluated.[10][11]

Objectives: To investigate the safety, tolerability, pharmacokinetics, and pharmacodynamics

of Aficamten in healthy Chinese adults.[10]
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Aficamten Phase 1 Trial Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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